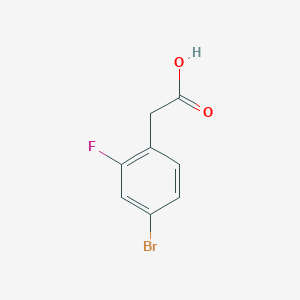

4-Bromo-2-fluorophenylacetic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-bromo-2-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBIYFPZODYMOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80555124 | |

| Record name | (4-Bromo-2-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114897-92-6 | |

| Record name | (4-Bromo-2-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromo-2-fluorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-fluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 4-Bromo-2-fluorophenylacetic acid (CAS No. 114897-92-6), a halogenated phenylacetic acid derivative of significant interest in medicinal chemistry and organic synthesis. As a key building block, its structural features—a carboxylic acid moiety, a bromine atom, and a fluorine atom on the phenyl ring—impart unique reactivity and make it a valuable precursor in the development of novel pharmaceutical agents and other functional organic molecules.[1]

This document moves beyond a simple recitation of data, offering insights into the causality behind the compound's properties and the experimental rationale for their characterization. It is designed to equip researchers with the foundational knowledge necessary for the effective utilization of this versatile reagent.

Molecular Structure and Core Chemical Identity

This compound possesses a well-defined molecular architecture that dictates its chemical behavior. The IUPAC name for this compound is 2-(4-bromo-2-fluorophenyl)acetic acid.[2]

Table 1: Core Chemical Identity of this compound

| Identifier | Value | Source |

| CAS Number | 114897-92-6 | [3] |

| Molecular Formula | C₈H₆BrFO₂ | [3] |

| Molecular Weight | 233.03 g/mol | [3] |

| Appearance | White solid | [1] |

| Purity (Typical) | >97.5% (HPLC) | [2] |

The strategic placement of the bromo and fluoro substituents on the phenyl ring, ortho and para to the acetic acid side chain, respectively, creates a unique electronic and steric environment. This substitution pattern is critical in directing further chemical transformations and influencing the molecule's interaction with biological targets.

Physicochemical Properties: A Blend of Experimental and Predicted Data

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. While experimental data for this compound is not extensively available in the public domain, we can infer and predict certain characteristics based on its structure and by comparing it to analogous compounds.

Table 2: Key Physicochemical Properties of this compound

| Property | Value | Method | Rationale and Comparative Insights |

| Melting Point | Not Experimentally Determined (Predicted to be in the range of 100-120 °C) | Prediction based on similar structures | The melting point of a crystalline solid is influenced by intermolecular forces. For comparison, 4-Bromophenylacetic acid has a melting point of 114-117 °C, while 4-Fluorophenylacetic acid melts at 81-83 °C. The presence of both halogen substituents in the target molecule likely results in a melting point within a similar range. |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, THF) and sparingly soluble in water. | Structural Analogy | The carboxylic acid group imparts polarity and the capacity for hydrogen bonding, suggesting solubility in polar solvents. Phenylacetic acids generally exhibit limited solubility in water, which can be increased in basic aqueous solutions due to the formation of the carboxylate salt. The halogen substituents may slightly increase lipophilicity. |

| pKa | Not Experimentally Determined (Predicted to be around 4.0) | Prediction based on substituent effects | The pKa of phenylacetic acid is approximately 4.3. The electron-withdrawing nature of the fluorine and bromine atoms is expected to increase the acidity of the carboxylic acid, thereby lowering the pKa. For instance, the pKa of 4-Fluorophenylacetic acid is 4.25.[4] |

Analytical Characterization: Spectroscopic Fingerprints

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the acetic acid side chain.

-

Aromatic Region (δ 7.0-7.5 ppm): The three protons on the phenyl ring will appear in this region. Due to the substitution pattern, they will exhibit complex splitting patterns (doublets and doublet of doublets) arising from both proton-proton and proton-fluorine couplings.

-

Methylene Protons (δ ~3.7 ppm): The two protons of the -CH₂- group will likely appear as a singlet, though a small coupling to the ortho fluorine is possible.

-

Carboxylic Acid Proton (δ >10 ppm): The acidic proton of the -COOH group will be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule.

-

Carbonyl Carbon (δ ~170-175 ppm): The carboxylic acid carbonyl carbon will be the most downfield signal.

-

Aromatic Carbons (δ 110-165 ppm): The six aromatic carbons will appear in this range. The carbons directly attached to the fluorine and bromine atoms will show characteristic chemical shifts and C-F coupling. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant.

-

Methylene Carbon (δ ~40 ppm): The -CH₂- carbon will appear in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity/Shape |

| O-H Stretch (Carboxylic Acid) | 3300-2500 | Broad |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium |

| C=O Stretch (Carboxylic Acid) | 1720-1700 | Strong |

| C=C Stretch (Aromatic) | 1600-1450 | Medium |

| C-F Stretch | 1250-1000 | Strong |

| C-Br Stretch | 700-500 | Medium |

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The strong carbonyl absorption is also a key diagnostic peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at m/z 232 and 234 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Common Fragmentation Pathways:

-

Loss of the carboxylic acid group (-COOH): This would result in a fragment at m/z 187/189.

-

Loss of the entire acetic acid side chain (-CH₂COOH): This would lead to a fragment corresponding to the bromofluorobenzene cation at m/z 174/176.

Experimental Protocols: A Framework for Analysis

While specific protocols for this compound are not detailed in the literature, standard methodologies for the characterization of organic acids are applicable.

Determination of Melting Point

-

Methodology: A small, dry sample of the crystalline compound is packed into a capillary tube and placed in a calibrated melting point apparatus. The temperature is slowly increased, and the range from the first appearance of liquid to the complete melting of the solid is recorded.

-

Causality: The melting point range provides an indication of the purity of the compound. A sharp melting point (a narrow range) is indicative of a pure substance.

Solubility Assessment

-

Methodology: A small, known amount of this compound is added to a fixed volume of a solvent at a specific temperature. The mixture is agitated, and the solubility is determined by visual inspection or by analyzing the concentration of the dissolved solute.

-

Causality: The "like dissolves like" principle governs solubility. The polar carboxylic acid group and the polarizable halogen atoms influence the compound's interaction with different solvents.

pKa Determination by Titration

-

Methodology: A solution of the acid in a suitable solvent (e.g., a water/alcohol mixture) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at the half-equivalence point.

-

Causality: The pKa is a measure of the acid's strength. The electron-withdrawing substituents (F and Br) are expected to stabilize the conjugate base, making the acid stronger than unsubstituted phenylacetic acid.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] The presence of three distinct functional handles—the carboxylic acid, the bromine atom, and the fluorine atom—allows for a variety of chemical transformations.

-

Carboxylic Acid: Can be converted to esters, amides, or acid chlorides, or it can be reduced to an alcohol.

-

Bromine Atom: Can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

-

Fluorine Atom: The fluorine atom can influence the electronic properties of the aromatic ring and can also be involved in specific interactions with biological targets, potentially enhancing binding affinity and metabolic stability.

The combination of these features makes this compound an attractive starting material for the synthesis of compounds with potential therapeutic applications.

Visualization of Key Concepts

Molecular Structure

Caption: Molecular structure of this compound.

Workflow for Physicochemical Property Determination

Caption: General workflow for the synthesis, characterization, and property determination of a chemical compound.

Conclusion

This compound is a compound with significant potential in synthetic chemistry, particularly in the realm of drug discovery. While a complete experimental dataset for its physicochemical properties is not yet available in the public literature, this guide has provided a robust framework for understanding its expected behavior based on its molecular structure and comparison with related compounds. The analytical methods and experimental workflows described herein offer a clear path for researchers to fully characterize this important building block and unlock its full potential in their synthetic endeavors.

References

- High-Purity this compound: Synthesis, Applications, and Supplier Insights. (n.d.).

- Understanding the CAS Number 114897-92-6: Applications of this compound - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

Sources

An In-depth Technical Guide to 4-Bromo-2-fluorophenylacetic Acid: Structure, Synthesis, and Application

Abstract

This technical guide provides a comprehensive scientific overview of 4-Bromo-2-fluorophenylacetic acid (CAS No: 114897-92-6), a key halogenated building block in modern organic and medicinal chemistry. This document details its molecular structure through an analysis of expected spectroscopic characteristics, outlines plausible and robust synthetic routes based on established chemical principles, and explores its utility as a strategic intermediate in the synthesis of complex chemical entities. Designed for researchers, chemists, and drug development professionals, this guide synthesizes foundational chemical data with practical, field-proven insights to facilitate its effective application in a laboratory setting.

Introduction and Physicochemical Profile

This compound, with the IUPAC name 2-(4-bromo-2-fluorophenyl)acetic acid, is a disubstituted phenylacetic acid derivative.[1] The strategic placement of a bromine atom at the C4 position and a fluorine atom at the C2 position of the phenyl ring, combined with the reactive carboxylic acid moiety, makes this compound a versatile synthon. The interplay between the electron-withdrawing effects of the halogens and their steric properties significantly influences the reactivity of both the aromatic ring and the acetic acid side chain.[2]

Phenylacetic acid and its derivatives are foundational scaffolds in a vast range of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and antibiotics.[3] The incorporation of fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[4] This guide serves to consolidate the known properties of this compound and provide a reliable reference for its synthesis and application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 114897-92-6 | [1][5] |

| Molecular Formula | C₈H₆BrFO₂ | [5] |

| Molecular Weight | 233.03 g/mol | [5] |

| IUPAC Name | 2-(4-bromo-2-fluorophenyl)acetic acid | [1] |

| Appearance | White to light yellow solid/powder | [6] |

| Melting Point | 121 - 124 °C | [6][7] |

| Boiling Point | 320.4 °C at 760 mmHg (Predicted) | [7] |

Molecular Structure and Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the acetic acid side chain.

-

Aromatic Region (δ 7.0-7.6 ppm): The three protons on the phenyl ring will appear as a complex multiplet system due to spin-spin coupling with each other and with the ¹⁹F nucleus.

-

The proton at C6 (ortho to the bromine) is expected to be a doublet of doublets (dd).

-

The proton at C5 (ortho to the bromine and meta to the fluorine) will likely appear as a complex multiplet.

-

The proton at C3 (ortho to the fluorine) will also be a complex multiplet, significantly influenced by coupling to the adjacent fluorine atom.

-

-

Methylene Protons (δ ~3.7 ppm): The two protons of the -CH₂- group are chemically equivalent and are expected to appear as a singlet. This chemical shift is downfield from typical aliphatic protons due to the deshielding effect of the adjacent aromatic ring and carboxylic acid group.[8]

-

Carboxylic Acid Proton (δ >10 ppm): The acidic proton of the -COOH group will appear as a broad singlet far downfield, typically above 10 ppm. Its position and broadness are highly dependent on concentration and solvent due to hydrogen bonding.[8]

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton, with chemical shifts influenced by the electronegative halogen substituents. A key feature will be the observation of carbon-fluorine coupling constants (J-coupling).

-

Carbonyl Carbon (δ ~175-178 ppm): The carboxylic acid carbonyl carbon is expected in this downfield region.[6]

-

Aromatic Carbons (δ ~115-160 ppm):

-

C-F Bond: The carbon directly bonded to fluorine (C2) will show a large one-bond coupling constant (¹JCF) of approximately -245 Hz and will be significantly downfield.[9]

-

C-Br Bond: The carbon bonded to bromine (C4) will appear in the aromatic region, typically around 120-125 ppm.

-

Other aromatic carbons will exhibit smaller two-bond (²JCF), three-bond (³JCF), and four-bond (⁴JCF) couplings, leading to doublets or triplets of doublets.[10]

-

-

Methylene Carbon (δ ~40 ppm): The -CH₂- carbon is expected around 40-41 ppm.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying key functional groups. The spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid group.

-

O-H Stretch: A very broad and strong absorption band is predicted in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[8][11]

-

C=O Stretch: A strong, sharp absorption band is expected between 1710 cm⁻¹ (for a hydrogen-bonded dimer) and 1760 cm⁻¹ (for a monomer).[8]

-

C-O Stretch & O-H Bend: Absorptions corresponding to the C-O stretching and O-H bending vibrations are expected in the 1210-1440 cm⁻¹ region.[11]

-

Aromatic C-H and C=C Stretches: Absorptions for aromatic C-H stretching will appear just above 3000 cm⁻¹, while aromatic C=C stretching will produce several bands in the 1450-1600 cm⁻¹ region.

-

C-F and C-Br Stretches: A strong C-F stretching band is expected in the 1100-1250 cm⁻¹ region. The C-Br stretch typically appears at lower wavenumbers, often below 700 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry will provide the molecular weight and information about the fragmentation pattern, which is a fingerprint of the molecule's structure.

-

Molecular Ion (M•⁺): A prominent molecular ion peak cluster is expected at m/z 232 and 234. The presence of a single bromine atom results in a characteristic M+2 peak with nearly equal intensity (approx. 1:1 ratio) to the M peak, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This is the most diagnostic feature for identifying the presence of one bromine atom.[12][13]

-

Key Fragmentation Pathways:

-

Loss of -COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl group (45 Da), leading to a significant fragment ion cluster at m/z 187/189. This corresponds to the 4-bromo-2-fluorobenzyl cation.

-

Loss of Br•: Fragmentation involving the loss of a bromine radical (79/81 Da) would lead to a fragment at m/z 153.

-

Tropylium Ion Formation: Aromatic compounds often rearrange to form stable tropylium cations. The benzyl cation (m/z 187/189) may undergo further fragmentation.

-

Synthesis and Reaction Chemistry

While no single peer-reviewed publication details a complete, optimized synthesis of this compound, its structure lends itself to well-established synthetic strategies for phenylacetic acid derivatives. The most chemically sound and direct approach proceeds via the hydrolysis of the corresponding benzyl nitrile.

Proposed Synthetic Pathway: Hydrolysis of Benzyl Nitrile

This two-step pathway begins with the commercially available 4-bromo-2-fluorotoluene and represents an efficient and scalable route.

Figure 1: Proposed 3-step synthesis pathway.

Causality Behind Experimental Choices:

-

Step 1: Radical Bromination: This reaction selectively brominates the benzylic methyl group without affecting the aromatic ring. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, and a radical initiator like Azobisisobutyronitrile (AIBN) is required to start the reaction.[11] Carbon tetrachloride (CCl₄) is a traditional solvent, though safer alternatives like acetonitrile may also be effective.

-

Step 2: Nucleophilic Substitution (Cyanation): The resulting benzyl bromide is an excellent electrophile for Sₙ2 reactions. Sodium or potassium cyanide is used as the nucleophile to displace the bromide and form the nitrile intermediate, 2-(4-bromo-2-fluorophenyl)acetonitrile.[14] Solvents like DMSO or aqueous ethanol facilitate this substitution.

-

Step 3: Nitrile Hydrolysis: The nitrile group is readily hydrolyzed to a carboxylic acid under either strong acidic or basic conditions.[15]

-

Acid-catalyzed hydrolysis: Refluxing with aqueous sulfuric or hydrochloric acid directly yields the carboxylic acid.

-

Base-catalyzed hydrolysis: Refluxing with aqueous sodium hydroxide first forms the sodium carboxylate salt, which is then protonated in a separate acidic workup step to yield the final product. This method is often cleaner and avoids the potential for side reactions on the acid-labile groups.

-

Alternative Synthetic Route: Malonic Ester Synthesis

An alternative, classic approach is the malonic ester synthesis, which builds the acetic acid moiety onto the aromatic ring.

Figure 2: Malonic ester synthesis pathway.

Causality Behind Experimental Choices:

-

Step 1 & 2: Alkylation: This route utilizes 4-bromo-2-fluorobenzyl bromide (prepared as in Step 1 of the previous synthesis). Diethyl malonate is deprotonated with a base like sodium ethoxide (NaOEt) to form a soft nucleophile (enolate), which then displaces the bromide in an Sₙ2 reaction.[16][17] This reliably forms the new carbon-carbon bond.

-

Step 3: Saponification and Decarboxylation: The resulting diester is hydrolyzed to a dicarboxylic acid using a strong base (saponification). Upon acidification and heating, the intermediate malonic acid derivative readily undergoes decarboxylation (loses CO₂) to yield the final monosubstituted acetic acid product.[16] This final decarboxylation step is a key advantage of the malonic ester synthesis.

Applications in Research and Drug Development

Substituted phenylacetic acids are highly valued as intermediates in pharmaceutical synthesis. While this compound itself is not a direct precursor to a marketed drug, its structural motifs are relevant to important therapeutic agents.

For instance, the synthesis of Lifitegrast , an FDA-approved drug for treating dry eye disease, relies on a key intermediate, benzofuran-6-carboxylic acid.[4][18] The synthesis of this key intermediate, in turn, often starts from 4-bromo-2-hydroxybenzaldehyde .[2][7] This highlights the strategic importance of the 4-bromo-2-substituted phenyl scaffold in constructing complex heterocyclic systems required for modern pharmaceuticals. The this compound molecule serves as a valuable building block for creating libraries of compounds for screening, where the bromine atom can be used as a handle for further diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and the fluorine atom imparts desirable electronic and metabolic properties.

Conclusion

This compound is a synthetically valuable intermediate whose utility is derived from its unique combination of functional groups. Its molecular structure, characterized by the interplay of two different halogen atoms and a carboxylic acid function, can be reliably confirmed through a combination of NMR, IR, and mass spectrometry. Although a specific, optimized synthesis is not documented in primary literature, it can be reliably prepared through robust, multi-step sequences such as nitrile hydrolysis or malonic ester synthesis. Its structural relationship to precursors of complex pharmaceutical agents underscores its importance as a building block for medicinal chemists and researchers in drug discovery. This guide provides the foundational knowledge required for the confident handling, characterization, and synthetic application of this versatile compound.

References

- Reddy, D. S., et al. (2024). Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints. ACS Sustainable Chemistry & Engineering.

- Weigert, F. J., & Roberts, J. D. (1971). ¹³C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. Journal of the American Chemical Society, 93(10), 2361–2367.

- LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- The Royal Society of Chemistry. (2013). Supporting Information for Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes. Organic & Biomolecular Chemistry.

- Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 78(3), 1162–1167.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Spectrometric Identification of Organic Compounds. Chem 117 Reference Spectra.

- Google Patents. (n.d.). Method for preparing 4-bromo-2,3,5,6-3-fluorophenylacetic acid.

- Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek Blog.

- ResearchGate. (n.d.). Deconvoluted ATR‐IR spectra of the C=O stretching region for phenyl acetic acid. ResearchGate.

- Gutowsky, H. S., et al. (1953). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society.

- ResearchGate. (2022). How many Carbon-Fluorine couplings will be seen in C13 NMR for benzotrifluoride and fluorobenzene? ResearchGate.

- University of Calgary. (n.d.). The Malonic Ester Synthesis. University of Calgary Chemistry.

- Wikipedia. (n.d.). Phenylacetic acid. Wikipedia.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) for Phenylacetic acid. HMDB.

- Bolchi, C., et al. (2025). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Advances.

- ResearchGate. (n.d.). 1H NMR (CDCl3, 300 MHz) of phenylacetic acid. ResearchGate.

- LibreTexts Chemistry. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Chemistry LibreTexts.

- LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

- Wikipedia. (n.d.). 4-Bromophenylacetic acid. Wikipedia.

- Abidi, A., & Ahmad, A. (2019). Lifitegrast: a novel drug for patients with dry eye disease. Clinical Ophthalmology, Volume 13, 1051–1058.

- Patil, A., & Majumdar, S. (2017). Lifitegrast: A novel drug for treatment of dry eye disease. Journal of Pharmacology and Pharmacotherapeutics, 8(3), 88.

- Bolchi, C., et al. (2025). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Royal Society of Chemistry.

- Google Patents. (n.d.). Synthesis method of 4-bromo-2-nitrophenyl acetic acid.

- PubChem. (n.d.). Lifitegrast. National Center for Biotechnology Information.

- YouTube. (2023). Bromo pattern in Mass Spectrometry. YouTube.

- Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE. Organic Syntheses.

- Google Patents. (n.d.). Substituted phenylacetic acid compounds.

- Mohler, F. L., et al. (1951). Mass spectra of fluorocarbons.

Sources

- 1. WO2019004936A1 - Process for preparing lifitegrast and intermediates thereof - Google Patents [patents.google.com]

- 2. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. d-nb.info [d-nb.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ^(13)C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings | Semantic Scholar [semanticscholar.org]

- 10. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 11. scribd.com [scribd.com]

- 12. whitman.edu [whitman.edu]

- 13. youtube.com [youtube.com]

- 14. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents [patents.google.com]

- 17. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 18. Lifitegrast: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 4-Bromo-2-fluorophenylacetic Acid

This in-depth technical guide provides a comprehensive analysis of the predicted spectral data for 4-Bromo-2-fluorophenylacetic acid (CAS No: 114897-92-6). Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural characteristics of the molecule through the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of readily available experimental spectra in public databases, this guide leverages high-fidelity predictive algorithms to forecast the spectral behavior of this compound, offering a robust framework for its identification and characterization.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its structural features, including a halogenated phenyl ring and a carboxylic acid moiety, give rise to a unique spectral signature. Accurate interpretation of its NMR, IR, and MS spectra is paramount for confirming its identity, assessing its purity, and understanding its chemical reactivity. This guide provides a detailed examination of the predicted spectral data, grounded in the fundamental principles of spectroscopy.

Molecular Structure and Key Features

The structure of this compound forms the basis for interpreting its spectral data. The key features that will influence the spectra are:

-

Aromatic Ring: A benzene ring substituted with a bromine atom, a fluorine atom, and an acetic acid group.

-

Substitution Pattern: The substituents are arranged in a 1,2,4-trisubstituted pattern on the phenyl ring.

-

Carboxylic Acid Group: Consists of a carbonyl (C=O) and a hydroxyl (O-H) group.

-

Methylene Bridge: A -CH₂- group connecting the phenyl ring to the carboxylic acid.

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the aromatic ring.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1475 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (carboxylic acid) |

| ~1050 | Medium | C-F stretch |

| ~930 | Broad, Medium | O-H bend (carboxylic acid dimer) |

| ~800 | Strong | C-H bend (aromatic, out-of-plane) |

| ~600 | Medium | C-Br stretch |

Interpretation:

-

A very broad and strong absorption band in the 3300-2500 cm⁻¹ region is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

-

A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid.

-

The presence of the aromatic ring is confirmed by the C=C stretching vibrations around 1600 and 1475 cm⁻¹.

-

The C-F and C-Br stretching vibrations are expected to appear in the fingerprint region, around 1050 cm⁻¹ and 600 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique that would likely be used for this compound.

Predicted Fragmentation Pattern:

The mass spectrum is expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (232.03 g/mol for the most abundant isotopes). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 232/234 | [C₈H₆BrFO₂]⁺ (Molecular Ion) |

| 187/189 | [M - COOH]⁺ |

| 153 | [M - Br]⁺ |

| 108 | [M - Br - COOH]⁺ |

Interpretation:

-

The molecular ion peak at m/z 232/234 confirms the molecular formula.

-

A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group, leading to a fragment at m/z 187/189.

-

Cleavage of the carbon-bromine bond would result in a fragment at m/z 153.

-

Subsequent loss of the carboxyl group from the debrominated fragment would give a peak at m/z 108.

Caption: A simplified predicted fragmentation pathway for this compound.

Experimental Protocols

While this guide focuses on predicted data, the following are generalized, step-by-step methodologies for acquiring the spectral data discussed.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for all carbon signals.

-

Data Processing: Apply Fourier transformation to the raw data. Phase the spectrum and perform baseline correction to obtain a clear and accurate spectrum.

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Spectrum: Place the sample in the IR beam and record the spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

GC Separation: Inject a small volume of the solution into the gas chromatograph. The compound will be separated from any impurities as it passes through the GC column.

-

Ionization and Fragmentation: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized (typically by electron impact) and fragmented.

-

Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer and detected.

-

Data Analysis: The software generates a mass spectrum for the compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted NMR, IR, and MS spectral data for this compound. By interpreting these predicted spectra, researchers can gain valuable insights into the structural features of this molecule, which is essential for its application in scientific research and development. The provided methodologies offer a foundation for the experimental acquisition and analysis of this compound.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- ChemDraw Software, PerkinElmer Informatics. (Used for chemical structure drawing and property prediction).

- Advanced Chemistry Development (ACD/Labs) Software V11.02. (Used for spectral prediction). [Link]

- NIST Chemistry WebBook.

An In-depth Technical Guide on the Solubility of 4-Bromo-2-fluorophenylacetic Acid in Organic Solvents

Abstract

This technical guide offers a comprehensive exploration of the solubility characteristics of 4-Bromo-2-fluorophenylacetic acid, a pivotal intermediate in contemporary pharmaceutical and agrochemical synthesis. In the absence of extensive publicly available quantitative solubility data for this specific molecule, this document emphasizes the foundational physicochemical principles that dictate its solubility. Furthermore, it provides robust, field-proven experimental protocols for the precise determination of this critical parameter across a spectrum of organic solvents. This guide is designed to be an indispensable resource for researchers, scientists, and drug development professionals engaged in the synthesis, purification, formulation, and quality control of novel chemical entities.

Introduction: The Strategic Importance of Solubility

This compound (CAS No. 114897-92-6) is a substituted phenylacetic acid derivative whose structural motifs are of significant interest in medicinal chemistry and materials science.[1][2][3] The efficiency of its use in synthetic pathways, the design of crystallization processes for purification, and its formulation into final products are all critically dependent on a thorough understanding of its solubility in various organic media.[4][5] Solubility is not merely a physical constant but a key determinant of a compound's bioavailability, manufacturability, and overall therapeutic potential.[6][7] This guide provides a framework for both predicting and experimentally determining the solubility of this compound, thereby empowering researchers to optimize their processes and accelerate development timelines.

Foundational Physicochemical Properties and Qualitative Solubility Assessment

A molecule's solubility is fundamentally governed by its structural and electronic properties. For this compound, the key features are:

-

Aromatic Ring: The phenyl group imparts a degree of lipophilicity, suggesting an affinity for non-polar environments.

-

Carboxylic Acid Group (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature promotes interaction with polar solvents.[8]

-

Halogen Substituents (-Br, -F): The bromine and fluorine atoms increase the molecular weight and introduce polarity. The electronegativity of fluorine, in particular, can influence intermolecular interactions.[8]

Based on the principle of "like dissolves like," we can make informed qualitative predictions about the solubility of this compound in different classes of organic solvents.[8]

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl groups of these solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate | Moderate to High | These solvents can accept hydrogen bonds from the carboxylic acid and engage in dipole-dipole interactions. |

| Non-Polar | Toluene, Hexane, Chloroform | Low to Moderate | The lipophilic aromatic ring will interact favorably with these solvents, but the polar carboxylic acid group will be disfavored, limiting overall solubility. |

These predictions are supported by solubility studies of structurally similar compounds like phenylacetic acid and its derivatives, which show high solubility in alcohols and acetone, and lower solubility in water and non-polar solvents.[4][9]

The Gold Standard: Experimental Determination of Thermodynamic Solubility

While predictions are useful, precise quantitative data requires empirical measurement. The isothermal shake-flask method is the most reliable technique for determining the equilibrium or thermodynamic solubility of a solid in a liquid.[10][11] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solid, high purity)[2]

-

High-purity organic solvents (e.g., methanol, acetonitrile, ethyl acetate, toluene)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm or finer)[12]

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[10][13][14]

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.[11]

-

Solvent Addition: Accurately dispense a known volume of the desired organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled orbital shaker. Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is achieved.[10][12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.[12]

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC-UV method.[10][15] A calibration curve generated from standard solutions of known concentrations is required for accurate quantification.

-

Calculation: Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Visualizing the Workflow

The following diagram outlines the critical steps in the experimental determination of solubility via the shake-flask method.

Caption: Workflow for the isothermal shake-flask solubility determination method.

Key Factors Influencing Solubility

Several environmental and systemic factors can significantly alter the solubility of this compound. A comprehensive understanding of these is vital for experimental design and data interpretation.

-

Temperature: The solubility of solids in liquids generally increases with temperature, although exceptions exist. The relationship is governed by the enthalpy of solution. For process development, determining solubility at various temperatures is often necessary.[12]

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant. A systematic screening across a range of solvents with varying polarities can provide a comprehensive solubility profile.

-

pH (in aqueous or mixed aqueous-organic systems): As a carboxylic acid, this compound's solubility in aqueous environments will be highly pH-dependent. At pH values above its pKa, it will deprotonate to form a more soluble carboxylate salt.[7]

-

Crystallinity and Polymorphism: The solid-state properties of the compound, including its crystal form (polymorph), can impact its solubility. Different polymorphs can exhibit different solubilities.

Advanced Corner: Predictive Models for Solubility

For high-throughput screening and in-silico process design, computational models can provide rapid solubility estimations.[5] These models, while not replacing experimental data, are powerful tools for prioritizing experiments.

-

Thermodynamic Models: Approaches like COSMO-RS can predict solubility based on quantum chemical calculations of molecular surface interactions.[16]

-

Quantitative Structure-Property Relationship (QSPR) and Machine Learning: These models use statistical methods to correlate molecular descriptors with experimentally determined solubility data.[16][17][18] They can be highly accurate when trained on large, relevant datasets.[5][19]

The relationship between a molecule's features and its resulting solubility is a complex interplay that these models aim to decipher.

Caption: Logical flow from molecular properties to predicted solubility using computational models.

Conclusion

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles (Supporting Information). Journal of the American Chemical Society. [Link]

- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society. [Link]

- Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed. [Link]

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. PubMed. [Link]

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.

- Method Development & Method Validation for Solubility and Dissolution Curves.

- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]

- Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

- Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

- DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMM.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Compound solubility measurements for early drug discovery.

- Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents | Request PDF.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Predicting drug solubility in organic solvents mixtures. Elsevier. [Link]

- Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. University of Limerick. [Link]

- Bromo(4-fluorophenyl)acetic acid. PubChem. [Link]

- Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Semantic Scholar. [Link]

- SAFETY DATA SHEET for 2-Bromo-5-fluorophenylacetic acid. Angene Chemical. [Link]

- 4-Fluorophenylacetic acid. Solubility of Things. [Link]

- Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. KTH DiVA. [Link]

- 4-Bromophenylacetic acid. Wikipedia. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. scbt.com [scbt.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. research.unipd.it [research.unipd.it]

- 6. rheolution.com [rheolution.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents [kth.diva-portal.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. pharmaguru.co [pharmaguru.co]

- 13. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 14. improvedpharma.com [improvedpharma.com]

- 15. ptfarm.pl [ptfarm.pl]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 18. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

A Technical Guide to 4-Bromo-2-fluorophenylacetic Acid for Advanced Research and Development

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on 4-Bromo-2-fluorophenylacetic acid. It goes beyond a simple product listing to provide a comprehensive overview of its procurement, quality assessment, applications, and safe handling, thereby empowering informed decisions in a laboratory and manufacturing setting.

Introduction to this compound: A Key Synthetic Building Block

This compound, with the CAS number 114897-92-6, is a halogenated phenylacetic acid derivative. Its molecular structure, featuring a bromine atom and a fluorine atom on the phenyl ring, imparts unique chemical properties that make it a valuable intermediate in organic synthesis.[1][2] Specifically, the presence of these halogens allows for a variety of cross-coupling reactions and other chemical transformations, making it a versatile building block for the synthesis of more complex molecules. This compound is typically a white to off-white solid and is utilized primarily in the pharmaceutical and specialty chemical industries.[3]

Key Chemical Identifiers:

| Identifier | Value |

| CAS Number | 114897-92-6 |

| Molecular Formula | C₈H₆BrFO₂ |

| Molecular Weight | 233.03 g/mol |

| IUPAC Name | 2-(4-Bromo-2-fluorophenyl)acetic acid |

Commercial Sourcing and Supplier Landscape

The procurement of high-purity this compound is a critical first step for any research or development project. Several reputable chemical suppliers offer this compound, typically with purities of 98% or higher. When selecting a supplier, it is crucial to consider not only the purity but also the availability of comprehensive analytical documentation, such as a Certificate of Analysis (CoA) and Safety Data Sheet (SDS).

Table of Commercial Suppliers:

| Supplier | Reported Purity | Notes |

| Thermo Fisher Scientific | 98% | Often available under the Acros Organics or Alfa Aesar brands.[1] |

| Santa Cruz Biotechnology | Not specified, for research use | Provides a Certificate of Analysis upon request.[2] |

| Parchem | Not specified | A supplier of specialty chemicals. |

| Fisher Scientific | 98% | A major distributor of laboratory chemicals.[1] |

It is recommended to request a lot-specific CoA from the supplier before purchase to verify the purity and identify any potential impurities.

Applications in Medicinal Chemistry and Drug Discovery

The strategic placement of halogen atoms on the phenyl ring of this compound makes it a sought-after precursor in the synthesis of bioactive molecules.[4] Halogenated organic compounds are of significant interest in medicinal chemistry due to their ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

While specific, publicly disclosed applications of this compound are often proprietary, the applications of its structural analogs, such as 4-Bromo-2-fluorobenzoic acid, provide strong indicators of its potential uses. For instance, 4-Bromo-2-fluorobenzoic acid is a key intermediate in the synthesis of enzalutamide, a non-steroidal antiandrogen used in the treatment of prostate cancer, and Venclexta, a BCL-2 inhibitor used for certain types of leukemia.[5] The phenylacetic acid moiety can be a bioisostere for a benzoic acid, suggesting that this compound could be employed in the synthesis of novel analogs of these or other therapeutic agents.

The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile handle for introducing further molecular complexity through reactions like Suzuki, Heck, or Sonogashira coupling.

Conceptual Synthetic Pathway

Caption: A generalized workflow illustrating the use of this compound in multi-step organic synthesis.

Quality Control and Analytical Methodology

Ensuring the purity and identity of this compound is paramount for the integrity of research and the quality of the final product in drug development. A multi-technique approach to quality control is recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile organic compounds like this compound.[6] A reverse-phase HPLC method is typically employed.

Typical HPLC Method Parameters:

| Parameter | Recommended Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or acetic acid) |

| Detection | UV at a wavelength such as 264 nm[7] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5-10 µL |

This method can effectively separate the main compound from potential impurities arising from the synthesis, such as isomers or starting materials. Method validation should be performed according to ICH guidelines for applications in a regulated environment.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of this compound. The spectra should be consistent with the expected chemical shifts and coupling patterns for the molecule. ¹⁹F NMR can also be a powerful tool for confirming the presence and environment of the fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, further confirming the elemental composition.

Analytical Workflow for Quality Assurance

Caption: A logical flow for the analytical quality control of this compound.

Safe Handling and Storage

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. A thorough review of the Safety Data Sheet (SDS) is mandatory before handling.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[9]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.

-

Inhalation: Move to fresh air.

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents and bases.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of novel pharmaceuticals and other bioactive compounds. For researchers and drug development professionals, a thorough understanding of its sourcing, quality control, and safe handling is essential for successful and reproducible outcomes. By implementing the analytical methodologies and safety protocols outlined in this guide, scientists can confidently utilize this versatile building block in their synthetic endeavors.

References

- Vertex AI Search. (n.d.). High-Purity this compound: Synthesis, Applications, and Supplier Insights. Retrieved January 8, 2026.

- Fisher Scientific. (n.d.). This compound, 98%. Retrieved January 8, 2026.

- BenchChem. (2025). A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Bromo-4'-hydroxyacetophenone.

- SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. Retrieved January 8, 2026.

- Angene Chemical. (2021, May 1).

- Santa Cruz Biotechnology. (n.d.). This compound. Retrieved January 8, 2026.

- American Laboratory. (2011, February 1).

- University of Regensburg. (n.d.). Synthesis of Bioactive Molecules. Retrieved January 8, 2026.

- FAQ. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?.

- Thermo Fisher Scientific. (n.d.).

- IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA)

- MDPI. (n.d.). Special Issue : Application of Organic Synthesis to Bioactive Compounds.

- ChemicalBook. (2025, July 5).

- Reddit. (2024, October 3). HPLC trace for proof of purity.

- Thermo Fisher Scientific. (2025, September 17).

- National Academic Digital Library of Ethiopia. (n.d.). Fluorine in Pharmaceutical and Medicinal Chemistry.

- Wikipedia. (n.d.). 4-Bromophenylacetic acid.

- Sigma-Aldrich. (n.d.). 4-Fluorophenylacetic acid 98 405-50-5.

- Angene Chemical. (2021, May 1).

- PubMed Central. (2024, December 16). Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs.

Sources

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 2. scbt.com [scbt.com]

- 3. 4-Fluorophenylacetic acid | 405-50-5 [chemicalbook.com]

- 4. KIT - IOC - Bräse - Research - Research interests - Natural Products and other Bioactive Molecules - Synthesis of Bioactive Molecules [ioc.kit.edu]

- 5. Page loading... [guidechem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]

- 8. iosrjournals.org [iosrjournals.org]

- 9. angenechemical.com [angenechemical.com]

The Strategic Utility of 4-Bromo-2-fluorophenylacetic Acid in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-fluorophenylacetic acid, a strategically substituted aromatic carboxylic acid, has emerged as a versatile and highly valuable building block in the landscape of organic synthesis. Its unique electronic and steric properties, conferred by the presence of ortho-fluoro and para-bromo substituents, provide medicinal chemists and process scientists with a powerful scaffold for the construction of complex molecular architectures. This guide delves into the core chemical principles of this compound, exploring its synthesis, key reactions, and applications in the development of pharmaceutically active compounds. Detailed, field-proven protocols and mechanistic insights are provided to empower researchers in leveraging this key intermediate for their synthetic campaigns.

Introduction: The Molecular Advantage of this compound

The intrinsic value of this compound (CAS No. 114897-92-6) lies in the orthogonal reactivity of its functional groups. The carboxylic acid moiety serves as a versatile handle for amide bond formation and esterification, while the bromine atom provides a reactive site for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings. The fluorine atom at the ortho position plays a crucial, multifaceted role. It sterically influences the adjacent acetic acid side chain and electronically modulates the reactivity of the aromatic ring. In the context of drug design, the introduction of fluorine can enhance metabolic stability, improve binding affinity, and modulate the pKa of nearby functional groups, making this building block particularly attractive for the synthesis of novel therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a building block is paramount for its effective utilization in synthesis and for the accurate characterization of its derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 114897-92-6 | [1][2] |

| Molecular Formula | C₈H₆BrFO₂ | [1] |

| Molecular Weight | 233.03 g/mol | [1] |

| Appearance | White to light yellow solid/powder | |

| Melting Point | 121 - 124 °C | [3] |

| Boiling Point | 320.4 °C at 760 mmHg | [3] |

Spectroscopic Characterization:

While a publicly available, unified database containing all spectral data for this compound is not readily accessible, the expected spectral features can be predicted based on its structure and data from closely related analogues.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene (CH₂) protons of the acetic acid side chain. The aromatic region would display a complex splitting pattern for the three aromatic protons, influenced by both fluorine and bromine substitution.

-

¹³C NMR: The carbon NMR would reveal eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear downfield, and the carbon atoms attached to bromine and fluorine would show characteristic shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid, a sharp C=O stretching peak, and various C-H and C-C aromatic stretching vibrations. The C-Br and C-F stretching frequencies would also be present in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. One common and efficient method involves the oxidation of the corresponding toluene derivative.

Illustrative Synthetic Pathway: Oxidation of 4-Bromo-2-fluorotoluene

A plausible and industrially relevant synthesis commences with 4-bromo-2-fluorotoluene. The methyl group can be converted to the carboxylic acid via a two-step process involving radical bromination followed by hydrolysis of the resulting benzyl bromide and subsequent oxidation. A more direct approach involves the oxidation of the methyl group using a strong oxidizing agent like potassium permanganate.

Caption: Synthetic route to this compound.

Core Reactions and Synthetic Applications

The true utility of this compound is demonstrated in its application as a scaffold for the synthesis of more complex molecules. The following sections detail key transformations and provide illustrative protocols.

Esterification: Protecting the Carboxylic Acid and Modulating Solubility

Esterification of the carboxylic acid is a common initial step to protect this functional group, prevent unwanted side reactions, and enhance solubility in organic solvents for subsequent transformations, such as cross-coupling reactions. The Fischer-Speier esterification is a classical and reliable method.

Experimental Protocol: Fischer-Speier Esterification with Ethanol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in an excess of anhydrous ethanol, which also serves as the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acidic catalyst), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4-bromo-2-fluorophenylacetate. Further purification can be achieved by column chromatography if necessary.

Amidation: Forging Key Linkages in Bioactive Molecules

The formation of amide bonds is a cornerstone of medicinal chemistry, and this compound readily participates in these reactions. Standard peptide coupling reagents can be employed to react the carboxylic acid with a wide range of primary and secondary amines.

Caption: General workflow for the amidation of this compound.

Experimental Protocol: Amidation with Piperidine using EDC/HOBt

-

Reaction Setup: To a solution of this compound (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt, 1.2 eq.) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.).

-

Activation: Stir the mixture at room temperature for approximately 30 minutes to activate the carboxylic acid.

-

Amine Addition: Add piperidine (1.1 eq.) to the reaction mixture.

-

Reaction: Continue stirring at room temperature overnight. Monitor the reaction's progress by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acidic solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling: Building Biaryl Scaffolds

The bromine atom on the phenyl ring is a key feature that allows for the construction of biaryl and heteroaryl structures via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is pivotal in the synthesis of numerous pharmaceutical agents. Typically, the carboxylic acid is first protected as an ester to prevent interference with the coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 4-bromo-2-fluorophenylacetate with Pyridine-3-boronic acid

-

Reaction Setup: In a Schlenk flask, combine methyl 4-bromo-2-fluorophenylacetate (1.0 eq.), pyridine-3-boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically an aqueous solution of sodium carbonate (2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

-

Reaction: Heat the reaction mixture to reflux under an inert atmosphere for several hours, monitoring by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the organic layer.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography to yield the desired biaryl compound.

Case Study: Relevance in the Synthesis of Kinase Inhibitors

The this compound scaffold is found in the structure of various developmental and approved drugs, particularly in the realm of kinase inhibitors for oncology. The unique substitution pattern allows for the precise positioning of functional groups to interact with the ATP-binding site of kinases. While specific proprietary synthetic routes are often not fully disclosed, the chemical transformations described above are fundamental to the construction of such molecules. For instance, derivatives of this building block have been investigated in the synthesis of inhibitors for targets like Fibroblast Growth Factor Receptor (FGFR).

Conclusion and Future Outlook

This compound is a testament to the power of strategic molecular design in organic synthesis. The interplay of its carboxylic acid, bromo, and fluoro functionalities provides a rich platform for the creation of diverse and complex molecules. Its application in the synthesis of pharmaceutically relevant compounds, particularly kinase inhibitors, underscores its importance in modern drug discovery. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic deployment of versatile building blocks like this compound will remain a critical component of successful drug development campaigns.

References

- Angene Chemical. This compound | 114897-92-6. [Link]

- Google Patents. Method for preparing 4-bromo-2,3,5,6-3-fluorophenylacetic acid.

- Zhang, Y., et al. (2019). Design, synthesis and evaluation of belinostat analogs as histone deacetylase inhibitors. Future Medicinal Chemistry, 11(23), 2993-3007. [Link]

- Google Patents. Synthetic method of 4-bromo-2-fluorobiphenyl.

- Organic Chemistry Portal. Suzuki Coupling. [Link]

- Khan, I., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)

- Reddit. Help needed with unreproducible Suzuki coupling. [Link]

- ResearchGate.

- Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

- Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]

- Google Patents. Synthetic method of 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid.

- PubChem.

- UCL Discovery.

- Organic Syntheses. Discussion Addendum for: Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: n-Benzyl-4-phenylbutyramide. [Link]

- Google Patents. Synthesis method of 4-bromo-2-nitrophenyl acetic acid.

- Google Patents. Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.

- Organic Syntheses.

- ResearchGate. Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide | Request PDF. [Link]

- Google Patents. Process for the preparation of bromoacetic acid and esters thereof.

- New Journal of Chemistry.

- Royal Society of Chemistry.

- ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. [Link]

- National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

- Semantic Scholar. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)

- Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]

- Arkivoc. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]

- National Institutes of Health.

- Royal Society of Chemistry. 1H NMR Spectrum of Compound 4a. [Link]

- National Institutes of Health. Organoborane coupling reactions (Suzuki coupling). [Link]

- National Institutes of Health. FDA-approved kinase inhibitors in PROTAC design, development and synthesis. [Link]

- Wikipedia. Willgerodt rearrangement. [Link]

- University of California, Riverside.

- University of Wisconsin-Madison. Chem 117 Reference Spectra Spring 2011. [Link]

- SynArchive. Willgerodt-Kindler Reaction. [Link]

- National Institutes of Health. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)

- PubMed. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

- ResearchGate. Unexpected Product in Amide Coupling Using HBTU/HOBt with Aniline?. [Link]

- National Institutes of Health.

- Aapptec. Coupling Reagents. [Link]

- University of Calgary.

- J-STAGE. General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. [Link]

- Michigan State University. Willgerodt‐Kindler Reaction. [Link]

- OperaChem.

- PraxiLabs.

- YouTube.

Sources

An In-depth Technical Guide to the Differential Reactivity of Bromine and Fluorine Substituents

Abstract

For researchers, scientists, and professionals in drug development, a nuanced understanding of halogen substituents is paramount. Bromine and fluorine, while both halogens, impart dramatically different electronic and steric properties to molecular scaffolds, leading to divergent chemical reactivity. This guide provides an in-depth analysis of these differences, moving beyond textbook definitions to explore the mechanistic causality behind their behavior in key organic transformations. We will dissect the interplay of inductive and resonance effects, bond strengths, and leaving group abilities to rationalize their roles in electrophilic aromatic substitution, nucleophilic aromatic substitution, and transition metal-catalyzed cross-coupling reactions. This document is structured to serve as a practical reference, complete with field-proven experimental protocols and data-driven comparisons to inform strategic decisions in chemical synthesis and drug design.

Fundamental Physicochemical Disparities

The divergent reactivity of bromine and fluorine substituents is rooted in their intrinsic atomic and bonding properties. Fluorine is the most electronegative element, leading to a highly polarized and exceptionally strong carbon-fluorine (C-F) bond. Conversely, bromine is less electronegative and larger, resulting in a longer, more polarizable, and significantly weaker carbon-bromine (C-Br) bond.[1]

These fundamental differences dictate their behavior in chemical reactions. In nucleophilic aliphatic substitutions (SN1 and SN2), where breaking the carbon-halogen bond is often part of the rate-determining step, a weaker bond and a more stable anion (weaker base) are favored.[2] This results in a clear reactivity trend where bromide is a far superior leaving group to fluoride.[2][3][4][5]

Table 1: Comparison of Key Physicochemical Properties of Fluorine and Bromine

| Property | Fluorine (F) | Bromine (Br) | Causality & Implication |

| Electronegativity (Pauling Scale) | 4.0 | 2.96 | Fluorine's high electronegativity creates a strong inductive electron withdrawal (-I effect) and a highly polarized C-F bond.[6] |

| Atomic Radius (pm) | 50 | 114 | Bromine's larger size increases C-Br bond length and polarizability but reduces orbital overlap for resonance. |